Heptadeca-2,4,6-trienoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73985-29-2 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
heptadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h11-16H,2-10H2,1H3,(H,18,19) |
InChI Key |
PDCATFMXDGXATL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of Heptadeca 2,4,6 Trienoic Acid and Its Isomers
Presence in Human Platelets and Immune Cells
Human platelets are a primary site for the synthesis of 12-HHT. nih.govresearchgate.netmdpi.com When platelets are activated, for instance during blood clotting, they metabolize arachidonic acid via the cyclooxygenase (COX) enzyme pathway. This process leads to the formation of prostaglandin (B15479496) H2 (PGH2), which is then converted by thromboxane (B8750289) synthase into thromboxane A2 and 12-HHT in roughly equal amounts. In fact, 12-HHT is a major metabolite of arachidonic acid in stimulated human platelets.
The significance of 12-HHT extends to the immune system, where it functions as a ligand for the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor. nih.gov This interaction suggests a role for 12-HHT in modulating immune responses. For instance, it has been shown to be involved in processes such as wound healing and the regulation of intestinal barrier function. nih.govdavidmoore.org.uk The production of 12-HHT is not limited to platelets; other cells involved in the immune response, such as macrophages, can also synthesize this fatty acid. nih.gov
| Isomer | Tissue/Cell Type | Key Findings |
| 12-hydroxy-5,8,10-heptadecatrienoic acid (12-HHT) | Human Platelets | A major product of arachidonic acid metabolism upon platelet activation. nih.govresearchgate.netmdpi.com |
| 12-hydroxy-5,8,10-heptadecatrienoic acid (12-HHT) | Human Immune Cells (e.g., Macrophages) | Acts as a ligand for the BLT2 receptor, suggesting a role in immune modulation. nih.gov |
Detection in Marine Organisms and Lower Eukaryotes
The marine environment is a rich source of diverse fatty acids, including various isomers of heptadecatrienoic acid. These compounds have been identified in a range of marine life, from microscopic algae to more complex organisms.
While specific data on Heptadeca-2,4,6-trienoic acid in a wide array of marine species is not extensively detailed in readily available literature, the study of fatty acid profiles in marine organisms is an active area of research. For example, red algae are known to contain a variety of bioactive compounds, including a diverse range of fatty acids. researchgate.netresearchgate.net Similarly, diatoms and dinoflagellates are recognized as primary producers of polyunsaturated fatty acids in marine food webs, with their fatty acid composition varying depending on the species and environmental conditions. mdpi.comnih.gov
A novel isomer, all-cis-5,9,12-heptadecatrienoic acid, has been identified in the cellular slime mold Polysphondylium pallidum, a lower eukaryote. researchgate.net This discovery highlights the diversity of heptadecatrienoic acid isomers that exist in nature, beyond the more commonly studied forms found in mammals.
| Isomer | Organism | Key Findings |
| all-cis-5,9,12-heptadecatrienoic acid | Polysphondylium pallidum (Cellular Slime Mold) | A novel isomer identified in this lower eukaryote. researchgate.net |
Occurrence in Plant and Fungal Species
The plant and fungal kingdoms are also sources of unusual fatty acids, including isomers of heptadecatrienoic acid. Certain plant families are particularly known for producing unique fatty acid profiles.
The Apiaceae family, which includes herbs and spices like parsley, fennel, and coriander, is a notable source of petroselinic acid (an 18-carbon fatty acid), but research also points to the presence of other unusual fatty acids in this family. nih.govmdpi.com While direct evidence for this compound is not widespread, the general occurrence of uncommon fatty acids in families like Asteraceae and Apiaceae suggests they are potential candidates for its presence. researchgate.net
In the fungal kingdom, both Ascomycota and Basidiomycota are known to produce a vast array of secondary metabolites, including various fatty acids. davidmoore.org.uknih.govwikipedia.orgwikipedia.org For instance, the ascomycete fungus Colpoma quercinum has been found to produce complex tetramic acid derivatives that incorporate a hydroxy-tetramethyl-oxopentadeca-trienoic acid moiety. nih.gov This indicates the capability of fungi to synthesize modified and complex fatty acid structures. While direct isolation of this compound is not commonly reported, the metabolic diversity within these fungal phyla makes them a plausible source.
| Isomer/Derivative | Organism/Family | Key Findings |
| Hydroxy-tetramethyl-oxopentadeca-trienoic acid moiety | Colpoma quercinum (Ascomycota) | Found as part of more complex secondary metabolites. nih.gov |
| General Unusual Fatty Acids | Apiaceae and Asteraceae families | These plant families are known for producing a variety of uncommon fatty acids. researchgate.net |
Biosynthetic Pathways and Enzymatic Transformations
The formation of heptadeca-2,4,6-trienoic acid is not a standalone process but rather a branch of the well-established arachidonic acid cascade. The initial and critical steps involve the cyclooxygenase enzymes, which set the stage for the generation of a key intermediate that can then be acted upon by other enzymes or undergo non-enzymatic conversion.
Precursor Substrates and Metabolic Entry Points
The primary precursor for the biosynthesis of this compound is arachidonic acid, a 20-carbon polyunsaturated fatty acid. poliklinika-harni.hr The entry of arachidonic acid into the biosynthetic pathway is catalyzed by the cyclooxygenase (COX) enzymes. researchgate.netnih.gov There are two main isoforms of this enzyme, COX-1 and COX-2, which are responsible for the conversion of arachidonic acid into the unstable intermediate prostaglandin (B15479496) G2 (PGG2) and then to prostaglandin H2 (PGH2). researchgate.netnih.gov This conversion is the rate-limiting step in the formation of a class of signaling molecules known as prostanoids, which includes prostaglandins (B1171923) and thromboxanes. poliklinika-harni.hr PGH2 serves as a crucial branching point, from which various tissue-specific synthases can produce the different prostanoids. nih.gov It is from this central intermediate, PGH2, that the pathway leading to this compound originates. nih.govresearchgate.net
Cyclooxygenase (COX) Pathway Involvement
The cyclooxygenase (COX) pathway is central to the formation of this compound's precursor, 12-hydroxyheptadeca-5,8,10-trienoic acid (12-HHT). nih.govnih.gov Both COX-1 and COX-2 can initiate this process by converting arachidonic acid into prostaglandin H2 (PGH2). nih.govresearchgate.net While COX-1 is constitutively expressed in many tissues and plays a role in physiological "housekeeping" functions, COX-2 is inducible and its expression is often upregulated during inflammation. researchgate.net The production of 12-HHT can occur through both COX-1 and COX-2 dependent pathways. nih.govresearchgate.net Studies have shown that in human embryonic kidney cells (HEK293) expressing either COX-1 or COX-2, significant amounts of 12-HHT are produced from arachidonic acid, even in the absence of thromboxane (B8750289) synthase. nih.govresearchgate.net This indicates a direct role for the COX enzymes in providing the necessary PGH2 substrate for 12-HHT formation.
Thromboxane Synthase Mediated Formation
The primary and most well-known pathway for the generation of 12-hydroxyheptadeca-5,8,10-trienoic acid (12-HHT) is through the action of thromboxane synthase (TXAS). nih.govnih.gov This enzyme is predominantly found in platelets and is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2) and 12-HHT, along with malondialdehyde (MDA). nih.govnih.govwikipedia.org The reaction catalyzed by TXAS is a simultaneous cleavage and isomerization of PGH2, yielding TXA2 and 12-HHT in roughly equimolar amounts. nih.govnih.gov However, research has demonstrated that the production of 12-HHT is not entirely dependent on TXAS. In studies using TXAS inhibitors or in TXAS-deficient mice, the production of TXA2 was completely abolished, while the levels of 12-HHT were only reduced by 80-90%. nih.govresearchgate.net This suggests the existence of alternative, TXAS-independent pathways for 12-HHT formation.
Non-Enzymatic Conversion Mechanisms
Beyond the enzymatic pathways, 12-hydroxyheptadeca-5,8,10-trienoic acid (12-HHT) can also be formed through non-enzymatic means. nih.govnih.gov The precursor molecule, prostaglandin H2 (PGH2), is inherently unstable and can undergo spontaneous rearrangement to form various products, including 12-HHT. nih.gov This non-enzymatic conversion of PGH2 to 12-HHT has been reported to be facilitated by the presence of glutathione (B108866) and heme. nih.gov This indicates that under certain physiological or pathological conditions where PGH2 may accumulate, or where levels of glutathione and heme are altered, there could be an increase in the non-enzymatic production of 12-HHT, independent of thromboxane synthase activity. nih.gov
Catabolism and Degradation Pathways
The biological activity of this compound is terminated through metabolic degradation. This process involves further enzymatic modifications that alter its structure and function, leading to its clearance from the system.
Formation of Oxidized Metabolites (e.g., 12-Keto-Heptadecatrienoic Acid)
A key step in the catabolism of 12-hydroxyheptadeca-5,8,10-trienoic acid (HHT) is its oxidation to 12-keto-5,8,10-heptadecatrienoic acid (KHT). nih.gov This conversion has been demonstrated to be carried out by 15-hydroxyprostaglandin dehydrogenase (PGDH) fractions from both swine kidney and human erythrocytes. nih.gov In human erythrocytes, HHT is preferentially metabolized to its 12-keto derivative. nih.gov The formation of KHT is significant as this oxidized metabolite itself exhibits biological activity, including the inhibition of human platelet aggregation and the induction of chemotaxis in human polymorphonuclear leukocytes. nih.gov This suggests that the degradation of HHT is not merely an inactivation process but can also generate new signaling molecules.
Role of Dehydrogenases and Reductases
The enzymatic breakdown of 12-hydroxyheptadeca-5,8,10-trienoic acid (HHT) is primarily mediated by dehydrogenases. Specifically, 15-hydroxyprostaglandin dehydrogenase (PGDH) has been identified as the key enzyme responsible for the oxidation of the hydroxyl group at the 12th carbon position of HHT, leading to the formation of 12-keto-heptadecatrienoic acid (KHT). nih.gov In swine kidney cytosol, the catabolism is more extensive, with HHT being converted not only to KHT but also to 12-keto-5,8-heptadecadienoic acid and 12(RS)-hydroxy-5,8-heptadecadienoic acid, indicating the involvement of reductases that act on the double bonds of the fatty acid chain. nih.gov The activity of these dehydrogenases and reductases is crucial for regulating the levels and biological actions of HHT and its metabolites.
Synthetic Methodologies and Chemical Derivatization
Total Synthesis Approaches
The total synthesis of long-chain fatty acids, including heptadeca-2,4,6-trienoic acid, leverages a variety of modern organic chemistry reactions to construct the carbon backbone and install the requisite stereochemistry of the double bonds. These synthetic routes are often multi-step processes that require careful planning to achieve the desired final product with high purity and yield.
Stereoselective Synthesis Strategies
The biological activity of polyunsaturated fatty acids is often intrinsically linked to the specific geometry of their double bonds. Consequently, stereoselective synthesis strategies are paramount in the production of biologically relevant isomers of this compound. acs.orgnih.gov These methods aim to control the E/Z (trans/cis) configuration of the forming double bonds.
A notable strategy for the stereoselective synthesis of dienoic and trienoic fatty acids involves the use of titanium-catalyzed cross-cyclomagnesiation. This method allows for the creation of functionally substituted 1Z,5Z-dienes, which are key precursors for more complex unsaturated systems. The reaction typically employs a Cp2TiCl2 catalyst to facilitate the coupling of organomagnesium compounds. This approach is highly valued for its ability to generate products with high stereochemical purity, which is essential for the synthesis of biologically active fatty acids.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.comyoutube.com This reaction is widely used in the synthesis of conjugated systems, such as those found in this compound. libretexts.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
The versatility of the Suzuki-Miyaura coupling allows for the connection of various carbon fragments, making it a valuable tool in the total synthesis of complex natural products. libretexts.org For instance, it can be employed to couple a diene-containing fragment with another building block to construct the triene system. The reaction conditions can be tuned to achieve high yields and stereoselectivity.
Table 1: Key Steps in the Suzuki-Miyaura Coupling
| Step | Description |
| Oxidative Addition | The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. |
| Transmetalation | The organic group from the organoboron compound is transferred to the palladium(II) complex. |
| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. |
This interactive table summarizes the fundamental steps of the Suzuki-Miyaura coupling reaction, a key method for forming the carbon-carbon bonds in polyunsaturated fatty acids.
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.compearson.com This reaction is particularly useful for the construction of diene and polyene moieties within a fatty acid chain. vaia.com The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the selective formation of either the Z or E isomer of the double bond. wikipedia.org This control is critical when synthesizing specific stereoisomers of this compound.
Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for understanding how its structure relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify key structural features required for its function.
Structural Modifications for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies involve the synthesis of a series of related compounds to investigate how specific structural changes affect their biological potency. researchgate.netnih.govrsc.org For this compound, these modifications can include altering the length of the carbon chain, changing the number and position of the double bonds, and modifying the carboxylic acid headgroup. nih.govacs.orgnih.gov
For example, studies on other long-chain fatty acids have shown that both the length of the carbon chain and the degree of unsaturation are critical for their biological effects. nih.govacs.orgresearchgate.net Saturated fatty acids, for instance, are often much less potent inhibitors of certain enzymes compared to their unsaturated counterparts. nih.gov Furthermore, the geometry of the double bonds (cis vs. trans) can also significantly impact activity. nih.gov The synthesis and subsequent biological evaluation of these analogues provide valuable insights into the molecular basis of their activity. nih.govelsevierpure.com
Table 2: Examples of Structural Modifications for SAR Studies
| Modification Type | Example | Rationale |
| Chain Length | Synthesis of shorter or longer fatty acid chains. | To determine the optimal chain length for biological activity. acs.orgnih.gov |
| Unsaturation | Introduction or removal of double bonds. | To assess the importance of unsaturation for activity. nih.gov |
| Double Bond Geometry | Synthesis of cis and trans isomers. | To investigate the influence of stereochemistry on biological function. nih.gov |
| Functional Group Modification | Conversion of the carboxylic acid to an ester, amide, or alcohol. | To probe the role of the polar headgroup in molecular interactions. nih.gov |
This interactive table outlines common structural modifications made to fatty acids like this compound for the purpose of conducting Structure-Activity Relationship (SAR) studies.
Cellular and Molecular Mechanisms of Action
Receptor Interactions and Ligand-Binding Studies
Heptadeca-2,4,6-trienoic acid has been identified as a natural ligand for a specific G protein-coupled receptor, a finding that has shifted the perspective on this molecule from a mere metabolic byproduct to a significant signaling entity.
Research has conclusively demonstrated that 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid (12-HHT), a form of this compound, is a natural and endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2). nih.govd-nb.infonih.gov Initially considered a low-affinity receptor for leukotriene B4 (LTB4), BLT2 is now understood to be a primary target for 12-HHT. nih.govnih.gov In fact, displacement analyses using radiolabeled LTB4 have revealed that 12-HHT binds to BLT2 with a higher affinity than LTB4 itself. nih.govnih.gov
The agonistic activity of 12-HHT on BLT2 has been confirmed through various experimental approaches. In mammalian cells engineered to express BLT2, synthetic 12-HHT was shown to activate the receptor, as evidenced by guanosine (B1672433) 5′-O-(3-thio) triphosphate (GTPγS) binding assays, which measure G protein activation. nih.govnih.gov This activation of BLT2 by 12-HHT initiates downstream intracellular signaling pathways and has been shown to induce chemotaxis, the directed migration of cells, particularly mast cells. nih.govnih.gov Furthermore, lipid extracts from the small intestine of rats, which contain BLT2 agonistic activity, were found to contain 12-HHT, confirming its role as an endogenous ligand. nih.govd-nb.infonih.gov The biological relevance of this interaction is underscored by the observation that lipid extracts from mice lacking cyclooxygenase 1 (COX-1), an enzyme essential for 12-HHT synthesis, failed to activate BLT2. nih.govnih.gov
Recent studies have also identified metabolites of 12-HHT, namely 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT (10,11dh-12-KHT), which are produced in mouse skin wounds. oup.com Remarkably, these metabolites exhibit agonistic activity on BLT2 that is comparable to that of 12-HHT, suggesting that the biological activity of the parent compound is retained even after metabolic conversion. oup.comnii.ac.jp
Table 1: Receptor Binding and Agonistic Activity of this compound
| Compound | Receptor | Activity | Key Findings |
| 12(S)-hydroxyheptadeca-5Z, 8E, 10E-trienoic acid (12-HHT) | Leukotriene B4 Receptor 2 (BLT2) | Agonist | Binds with higher affinity than LTB4; activates GPCR signaling; induces mast cell chemotaxis. nih.govnih.gov |
| 12-keto-heptadecatrienoic acid (12-KHT) | Leukotriene B4 Receptor 2 (BLT2) | Agonist | Agonistic activity comparable to 12-HHT. oup.comnii.ac.jp |
| 10,11-dihydro-12-KHT (10,11dh-12-KHT) | Leukotriene B4 Receptor 2 (BLT2) | Agonist | Agonistic activity comparable to 12-HHT. oup.comnii.ac.jp |
As BLT2 is a G protein-coupled receptor (GPCR), its activation by this compound initiates a cascade of intracellular events mediated by heterotrimeric G proteins. nih.govd-nb.infonih.gov GPCRs are integral membrane proteins that, upon ligand binding, undergo a conformational change that allows them to activate associated G proteins. nih.gov This activation involves the exchange of guanosine diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein, leading to the dissociation of the Gα subunit from the Gβγ dimer. nih.gov
Both the Gα-GTP and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, thereby propagating the signal within the cell. nih.gov The activation of BLT2 by 12-HHT has been shown to stimulate these canonical GPCR signaling pathways, leading to cellular responses such as chemotaxis. nih.govnih.gov The specificity of the downstream signaling pathways activated by the 12-HHT/BLT2 axis is an area of ongoing research, but it is clear that this interaction represents a significant signaling mechanism for this lipid mediator.
Intracellular Signaling Pathway Modulation
The binding of this compound to its receptor triggers the modulation of several key intracellular signaling pathways that are central to cellular processes such as inflammation, proliferation, and survival.
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that respond to a wide variety of extracellular stimuli, including stress and growth factors. nih.govwikipedia.org One of the key MAPK pathways involves p38 MAPK, which is particularly responsive to stressful stimuli and plays a central role in regulating inflammatory responses. nih.govwikipedia.org
The activation of BLT2 by its agonists, including 12-HHT, has been linked to the regulation of the p38 MAPK pathway. nii.ac.jp In epidermal keratinocytes, the 12-HHT/BLT2 axis has been shown to facilitate cell migration, a process that is often dependent on MAPK signaling. nii.ac.jp This suggests that 12-HHT, through its interaction with BLT2, can modulate the activity of the p38 MAPK pathway to influence cellular functions. The p38 MAPK pathway itself is a multi-tiered cascade where a MAPKKK (MAP3K) activates a MAPKK (MAP2K), which in turn activates the p38 MAPK. nih.gov Activated p38 MAPK can then phosphorylate a variety of downstream targets, including other kinases and transcription factors, to orchestrate a cellular response. wikipedia.org
Nuclear factor kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. nih.govcsic.es The activity of NF-κB is tightly controlled, and its dysregulation is associated with numerous chronic inflammatory diseases and cancer. nih.gov
The signaling pathways initiated by this compound through BLT2 can intersect with and modulate the NF-κB signaling cascade. nii.ac.jp For instance, the 12-HHT/BLT2 axis is known to influence the production of inflammatory mediators, a process that is often under the control of NF-κB. nii.ac.jp The canonical NF-κB activation pathway involves the phosphorylation and subsequent degradation of an inhibitory protein, IκBα, which allows the NF-κB dimer to translocate to the nucleus and activate gene transcription. actascientific.com The modulation of this pathway by 12-HHT could occur at various levels, potentially influencing the activity of the IκB kinase (IKK) complex, which is responsible for IκBα phosphorylation.
Table 2: Modulation of Intracellular Signaling Pathways by this compound
| Signaling Pathway | Key Molecules | Observed Effects |
| Mitogen-Activated Protein Kinase (MAPK) | p38 MAPK | Facilitates keratinocyte migration. nii.ac.jp |
| Nuclear Factor Kappa B (NF-κB) | NF-κB, IκBα, IKK | Influences the production of inflammatory mediators. nii.ac.jp |
| Phospholipase C (PLC) / Protein Kinase C (PKC) | PLC, DAG, IP3, PKC | Activation of BLT2, a GPCR, can lead to the hydrolysis of PIP2 by PLC, generating DAG and IP3, which in turn can activate PKC. frontiersin.orgwikipedia.org |
The activation of G protein-coupled receptors, such as BLT2, is frequently linked to the activation of phospholipase C (PLC). frontiersin.orgwikipedia.org PLC is an enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgwikipedia.org
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium into the cytosol. frontiersin.org The rise in intracellular calcium can activate a variety of calcium-dependent enzymes and signaling pathways. DAG remains in the plasma membrane and, in conjunction with calcium, activates protein kinase C (PKC), a family of serine/threonine kinases. frontiersin.orgnih.gov Activated PKC can then phosphorylate a wide range of substrate proteins, thereby regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. nih.gov Given that BLT2 is a GPCR, it is highly probable that the binding of this compound to this receptor engages the PLC/PKC signaling axis, contributing to the diverse biological effects of this lipid mediator.
Cyclic AMP Response Element-Binding Protein (CREB) and Other Kinases
No information is available on the direct interaction or modulation of CREB or other specific protein kinases by this compound.
Modulation of Cellular Processes
Cell Migration and Chemotaxis
No research data was found detailing the effects of this compound on cell migration or chemotaxis.
Cell Proliferation and Growth Regulation
There are no specific studies on the impact of this compound on cell proliferation or growth regulation.
Induction of Apoptosis (In vitro/Cellular Level)
No in vitro studies confirming the induction of apoptosis by this compound are available.
Impact on Cell Cycle Progression (In vitro/Cellular Level)
The effect of this compound on cell cycle progression has not been documented in the available literature.
Inhibition of Topoisomerase I (In vitro/Enzymatic Level)
There is no direct evidence or enzymatic assay data showing the inhibition of topoisomerase I by this compound.
Biological Roles and Activities Mechanistic and in Vitro Studies
Involvement in Eicosanoid Biosynthesis and Regulation
Heptadeca-2,4,6-trienoic acid is closely related to the intricate pathways of eicosanoid biosynthesis. Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid, and play critical roles in various physiological and pathological processes. nih.gov The production of these mediators is primarily controlled by the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme families. nih.gov
One notable derivative, 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT), is an enzymatic product of prostaglandin (B15479496) H2 (PGH2), which itself is derived from arachidonic acid through the COX pathway. nih.govnih.gov While the precise functions of 12-HHT are still being extensively studied, its origin from the COX-mediated metabolism of arachidonic acid firmly places it within the eicosanoid biosynthesis network. nih.govnih.gov The metabolism of arachidonic acid also gives rise to other significant lipid mediators, including prostaglandins (B1171923) and leukotrienes, which are well-known for their pro-inflammatory effects. nih.gov
The cytochrome P450 (CYP) system represents a third major pathway for arachidonic acid metabolism, leading to the formation of hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.gov These CYP-derived eicosanoids have been implicated in a range of biological activities, including vasodilation and the regulation of inflammatory and cardiovascular diseases. nih.gov
Contributions to Inflammatory Responses
The inflammatory response is a complex biological process, and derivatives of heptadecanoic acid have been shown to modulate key aspects of this cascade.
Regulation of Pro-inflammatory Cytokine Synthesis (e.g., IL-6)
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in promoting inflammation. Research has demonstrated that 12-HHT can effectively down-regulate the synthesis of IL-6 in human keratinocytes (HaCaT cells) that have been exposed to ultraviolet B (UVB) radiation. nih.govnih.gov This suppression of IL-6 production points to an anti-inflammatory potential of 12-HHT. nih.govnih.gov
The mechanism behind this regulation involves the upregulation of Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). nih.govnih.gov MKP-1, in turn, inhibits the p38 MAPK and nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for the expression of pro-inflammatory genes like IL-6. nih.govnih.gov When MKP-1 is suppressed, the inhibitory effects of 12-HHT on IL-6 production are diminished, confirming the central role of the MKP-1/p38 MAPK/NF-κB axis in this anti-inflammatory action. nih.govnih.gov
| Key Molecules in 12-HHT-Mediated IL-6 Regulation | Effect of 12-HHT | Consequence |
| MKP-1 | Upregulation nih.govnih.gov | Inhibition of p38 MAPK and NF-κB nih.govnih.gov |
| p38 MAPK | Inhibition nih.govnih.gov | Decreased IL-6 synthesis nih.govnih.gov |
| NF-κB | Inhibition nih.govnih.gov | Decreased IL-6 synthesis nih.govnih.gov |
| IL-6 | Downregulation nih.govnih.gov | Anti-inflammatory effect nih.govnih.gov |
Role in Mast Cell Activation and Function
Mast cells are critical immune cells that, upon activation, release a variety of potent inflammatory mediators. nih.govresearchgate.net These mediators include pre-formed substances stored in granules, such as histamine (B1213489) and proteases (e.g., tryptase, chymase), as well as newly synthesized lipid mediators like prostaglandins and leukotrienes, and various cytokines. nih.govyoutube.com
The activation of mast cells can be triggered by various stimuli, including allergens cross-linking IgE receptors on the cell surface. researchgate.net This activation initiates signaling cascades that lead to degranulation and the release of pro-inflammatory molecules. researchgate.net These molecules contribute to inflammatory responses and allergic reactions. researchgate.net While the direct interaction of this compound with mast cell activation is an area of ongoing investigation, the broader context of lipid mediators in inflammation suggests a potential modulatory role.
Participation in Tissue Repair and Regeneration
Emerging evidence suggests that derivatives of heptadecanoic acid are involved in the complex processes of tissue repair and regeneration.
Epidermal Wound Healing Mechanisms
The process of wound healing involves a coordinated series of events, including inflammation, cell proliferation, and tissue remodeling. nih.gov Lipid mediators derived from fatty acids play significant roles throughout these phases. nih.gov
Specifically, 12-HHT has been shown to promote epidermal wound healing by accelerating the migration of keratinocytes. nih.gov This effect is mediated through the BLT2 receptor. nih.gov Keratinocyte migration is a critical step in re-epithelialization, the process by which the skin surface is restored after injury. By enhancing this migration, 12-HHT contributes to faster wound closure. nih.gov
Intestinal Barrier Function Maintenance
The intestinal barrier is a complex, multi-layered system that is crucial for maintaining gut health and preventing the translocation of harmful substances from the gut lumen into the bloodstream. nih.govresearchgate.net A compromised intestinal barrier is associated with various inflammatory conditions, including inflammatory bowel disease (IBD). nih.gov
Investigations into Antimicrobial and Antitumor Activities (In Vitro/Cellular Studies)
Extensive literature searches did not yield specific in vitro or cellular studies investigating the antimicrobial and antitumor activities of this compound. Research available in the public domain has not focused on the specific biological properties of this compound.
However, studies on other, related trienoic fatty acids may offer some context. Research into various polyunsaturated fatty acids has revealed significant biological activities, including cytotoxic effects against cancer cells. For instance, certain trienoic acids with non-methylene-interrupted Z-double bonds have demonstrated moderate cytotoxic activities against a range of tumor cell lines, including Jurkat, K562, U937, HL60, and HeLa cells. nih.gov These related compounds have been shown to induce apoptosis in tumor cells through the mitochondrial pathway and may also act as inhibitors of human topoisomerase I. nih.gov
Investigations into conjugated trienoic fatty acids, such as conjugated linolenic acid and eleostearic acid found in tung oil, have also shown potent cytotoxic effects on various human tumor cell lines. nih.govresearchgate.net These studies indicate that the presence of a conjugated triene system in the fatty acid structure can be a critical factor for cytotoxicity against cancer cells. nih.gov
In the realm of antimicrobial research, various fatty acids have been evaluated for their efficacy. For example, certain medium-chain saturated fatty acids have been found to effectively inhibit the formation of biofilms by the fungus Candida albicans. nih.gov Other research has explored the antibacterial properties of fatty acid derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov While these findings highlight the potential of fatty acids as antimicrobial and antitumor agents, it is crucial to note that this information does not directly apply to this compound.
Due to the absence of specific research on this compound, no data table on its antimicrobial or antitumor activities can be provided. Further research is required to determine the specific biological roles and activities of this compound.
Advanced Analytical Techniques for Research on Heptadeca 2,4,6 Trienoic Acid
Sample Preparation and Extraction Methodologies
The initial and critical step in the analysis of Heptadeca-2,4,6-trienoic acid from biological matrices is the efficient extraction of lipids. The choice of method is crucial to ensure high recovery and prevent degradation of polyunsaturated fatty acids.
A widely used and gold-standard technique is the Folch method , or its modifications. slideshare.netrockefeller.edu This procedure involves homogenizing a biological sample (e.g., tissue, plasma) in a chloroform-methanol mixture, typically in a 2:1 ratio. slideshare.netgerli.com This monophasic system effectively disrupts lipid-protein hydrogen bonds and solubilizes a broad range of lipids. rockefeller.edufrontiersin.org Following homogenization, an aqueous salt solution (e.g., 0.9% NaCl) is added, which induces a phase separation. rockefeller.edugerli.com The mixture separates into an upper aqueous-methanol phase containing polar non-lipid contaminants and a lower chloroform (B151607) phase containing the purified lipids, including this compound. slideshare.netgerli.com This lower phase is then collected and the solvent is evaporated to yield the total lipid extract. gerli.com This method is known for its exhaustive extraction, recovering 95-99% of total lipids from most tissues. seafdec.org
Another common liquid-liquid extraction method is the Bligh-Dyer method , which uses a similar principle but with different initial solvent-to-sample ratios, making it suitable for samples with high water content.
Solid-Phase Extraction (SPE) offers a more rapid and selective alternative for sample cleanup and fractionation. acs.org After an initial lipid extraction, the sample can be passed through an SPE cartridge. aocs.org Aminopropyl-bonded phase columns are particularly effective for separating lipid classes. acs.orgaocs.org A common strategy involves eluting neutral lipids with a non-polar solvent mixture like chloroform-isopropanol, followed by the elution of free fatty acids (including this compound) with a more polar, slightly acidic solvent like diethyl ether containing acetic or formic acid. aocs.org This technique not only isolates the free fatty acid fraction but also removes interfering compounds, which is beneficial for subsequent chromatographic analysis. nih.gov
For all extraction procedures involving polyunsaturated fatty acids, it is imperative to minimize oxidation. This is often achieved by working at low temperatures, under a nitrogen atmosphere, and by adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents. nih.gov
Chromatographic Separation Techniques
Following extraction, chromatographic techniques are employed to separate this compound from the complex mixture of other fatty acids and lipids.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing fatty acids, particularly for separating isomers and avoiding the high temperatures used in Gas Chromatography. taylorfrancis.com
Reversed-Phase (RP-HPLC) is the most common mode used for fatty acid analysis. taylorfrancis.comnih.gov In this technique, a non-polar stationary phase (the column) is used with a polar mobile phase (the solvent).
Stationary Phase (Column): Octadecylsilyl (ODS) or C18 columns are widely used and provide excellent separation based on the hydrophobicity of the fatty acids. researchgate.net Longer chain fatty acids and those with fewer double bonds are retained longer on the column. For enhanced separation of geometric (cis/trans) isomers, columns with greater shape selectivity, such as those with cholesteryl-bonded phases, can be advantageous. researchgate.net
Mobile Phase: A gradient elution is typically used, starting with a more polar solvent mixture and gradually increasing the proportion of the less polar organic solvent. Common mobile phases consist of acetonitrile (B52724), methanol (B129727), and water, often with additives like formic acid or acetic acid to ensure the carboxylic acid group of the fatty acid remains protonated for better peak shape and retention. nih.gov
Detection: Ultraviolet (UV) detection is suitable for conjugated systems like this compound. The conjugated triene system of double bonds absorbs UV light strongly at a specific wavelength, allowing for sensitive detection. taylorfrancis.com For fatty acids without a chromophore, derivatization with a UV-absorbing or fluorescent tag, such as 9-anthrylmethyl esters, can be performed to enhance sensitivity. researchgate.net
Table 1: Typical HPLC Conditions for Conjugated Fatty Acid Analysis
| Parameter | Description |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | C18 (Octadecylsilyl), e.g., 4.6 mm I.D. x 150 mm length |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic or Acetic Acid) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Detector (set at the λmax of the conjugated triene system) |
| Sample Form | Free fatty acid or methyl ester |
Gas Chromatography (GC)
Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is the most frequently used method for the detailed analysis of fatty acid profiles. vtt.finih.gov
For GC analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility and thermal stability. nih.gov The most common derivatization method is transesterification to form fatty acid methyl esters (FAMEs). nih.govnih.gov This is often achieved by heating the lipid extract with a reagent like boron trifluoride in methanol (BF3/MeOH) or acetyl-chloride in methanol. nih.govnih.gov Care must be taken, as high temperatures can cause isomerization of conjugated double bonds; using milder conditions can prevent this. nih.gov
Stationary Phase (Column): Highly polar capillary columns are required to achieve separation of complex FAME mixtures, including positional and geometric isomers. researchgate.netresearchgate.net Fused-silica capillary columns with cyanopropylsiloxane stationary phases (e.g., SP-2560, SLB-IL111) are widely used for this purpose. researchgate.netsigmaaldrich.com These columns separate FAMEs based on both chain length and degree of unsaturation.
Injection: Split/splitless injection is common, but optimization of the injection technique is critical to avoid discrimination against less volatile, long-chain polyunsaturated fatty acids. researchgate.net
Carrier Gas: Helium or hydrogen is typically used as the carrier gas. sigmaaldrich.com
Oven Temperature: A programmed temperature gradient is employed, starting at a lower temperature and ramping up to elute the full range of FAMEs from short-chain to very-long-chain fatty acids. researchgate.net
Detection: A Flame Ionization Detector (FID) provides excellent quantitative data. researchgate.net When coupled to a Mass Spectrometer (MS), it allows for definitive identification of the compounds based on their mass spectra. nih.gov
Table 2: Typical GC Conditions for FAME Analysis
| Parameter | Description |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) |
| Column | Highly Polar Capillary Column (e.g., SP-2560, 100 m x 0.25 mm I.D.) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp | 250 °C |
| Oven Program | Temperature ramp (e.g., 70°C to 240°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural elucidation of fatty acids like this compound, confirming the chain length, and the number and position of double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information. aocs.org Both ¹H and ¹³C NMR are used to characterize fatty acids. nih.gov
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the different types of protons in the molecule. For a conjugated trienoic acid, the olefinic protons (–CH=CH–) of the conjugated system are highly diagnostic, appearing in a distinct downfield region, typically between 5.20 and 6.40 ppm. nih.gov The specific chemical shifts and coupling patterns within this region can help determine the geometry (cis/trans) of the double bonds. aocs.org Other characteristic signals include the α-methylene protons (~2.3 ppm) adjacent to the carboxyl group and the terminal methyl group (~0.9 ppm). nih.gov
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum shows a signal for each unique carbon atom. The olefinic carbons of the conjugated system appear in the range of ~125-135 ppm. aocs.org The carboxyl carbon is the most downfield signal, typically appearing around 180 ppm. magritek.com The greater chemical shift dispersion in ¹³C-NMR compared to ¹H-NMR allows for better resolution of individual carbon signals along the fatty acid chain. nih.gov
Two-dimensional (2D) NMR techniques like HSQC and HMBC can be used to correlate proton and carbon signals, which is essential for assigning all resonances and confirming the complete structure of the fatty acid. magritek.com
Table 3: Characteristic NMR Chemical Shifts (δ, ppm) for a Conjugated Trienoic Acid System
| Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| Terminal Methyl (CH₃) | ~0.9 | ~14 |
| Alkyl Methylene ((CH₂)n) | ~1.2-1.6 | ~22-34 |
| Allylic Methylene (CH₂-CH=) | ~2.0-2.3 | ~25-35 |
| α-Methylene (-CH₂-COOH) | ~2.3-2.4 | ~34 |
| Olefinic Protons (-CH=CH-) | 5.2 - 6.4 | 125 - 135 |
| Carboxyl Carbon (-COOH) | 10-12 (if not exchanged) | ~180 |
Note: Values are approximate and can vary based on solvent and specific isomer configuration.
Mass Spectrometry-Based Lipidomics and Metabolomics
Mass spectrometry (MS)-based lipidomics and metabolomics are powerful approaches for the comprehensive and large-scale study of lipids and metabolites in biological systems. nih.gov These strategies allow for the identification and quantification of hundreds to thousands of molecules, including this compound, within a single experiment, providing a snapshot of the organism's metabolic state. nih.govnih.gov
The general workflow involves several key steps:
Sample Preparation: Lipids are extracted from biological samples (plasma, tissues, cells) using methods like the Folch or Bligh-Dyer extractions, as described previously. creative-proteomics.com
Chromatographic Separation: The complex lipid extract is separated using either Liquid Chromatography (LC) or Gas Chromatography (GC). lcms.cz LC-MS is particularly advantageous as it often does not require derivatization and can analyze a wide range of lipid classes, from polar to non-polar. nih.gov Reversed-phase (C18, C30) and HILIC columns are commonly used. nih.govthermofisher.com
Mass Spectrometry: As compounds elute from the chromatography column, they are ionized and analyzed by a mass spectrometer. creative-proteomics.com Electrospray ionization (ESI) is the most common ionization technique for LC-MS-based lipidomics because it is a "soft" method that minimizes fragmentation, often preserving the intact molecular ion. creative-proteomics.comnih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are used to measure the mass-to-charge ratio (m/z) of the ions with high accuracy, which is crucial for determining the elemental formula of a compound. nih.gov
Data Analysis: The resulting data consists of thousands of features, each defined by its retention time, m/z, and intensity. microbiomedata.org Specialized software is used to process this data for peak picking, alignment, and normalization. microbiomedata.org Lipids are then identified by matching their accurate mass and fragmentation patterns (from tandem MS/MS experiments) to spectral libraries and databases. thermofisher.com
This approach can be either untargeted , aiming to measure as many metabolites as possible to discover novel biomarkers or metabolic pathways, or targeted , focusing on the precise quantification of a specific set of known lipids, such as inflammatory mediators or specific fatty acids. nih.govox.ac.uk These powerful analytical strategies enable researchers to study how the profile of lipids, including this compound, changes in response to disease, diet, or other perturbations.
LC-MS/MS for Detection and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the detection and quantification of fatty acids, including this compound, in complex biological samples. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS workflow for fatty acid analysis, the sample undergoes extraction, often using a method like the Folch procedure to isolate lipids. metabolomicsworkbench.org The extracted fatty acids can then be derivatized to improve their chromatographic and ionization properties. nih.gov However, underivatized fatty acids can also be analyzed directly. nih.gov
Chromatographic separation is commonly achieved using a C18 or C8 reversed-phase column. metabolomicsworkbench.orgnih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with additives like formic acid and ammonium (B1175870) acetate) and an organic component (such as acetonitrile and isopropanol) is employed to separate the fatty acids based on their polarity. metabolomicsworkbench.org
Following separation by LC, the analytes are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. metabolomicsworkbench.orgnih.gov ESI can be operated in either positive or negative ion mode. For fatty acid analysis, negative ion mode is often preferred as it can provide characteristic transitions from the deprotonated molecule [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) is then used for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides high specificity and reduces matrix interference.
For instance, a study on the analysis of a broad range of fatty acids in human plasma utilized a C18 column and an ESI source in positive ion mode after derivatization. nih.gov The method was validated for linearity, accuracy, and precision, demonstrating its suitability for clinical applications. nih.gov Another metabolomics study employed a C8 column with an ESI source coupled to a high-resolution Fourier transform mass spectrometer (FTMS) to analyze lipids in cell extracts. metabolomicsworkbench.org
Below is an example of a data table summarizing typical LC-MS/MS parameters for fatty acid analysis:
| Parameter | Typical Conditions | Reference |
| Chromatography | ||
| Column | C18 or C8 reversed-phase | metabolomicsworkbench.orgnih.gov |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate | metabolomicsworkbench.org |
| Mobile Phase B | Acetonitrile/isopropanol with 0.1% formic acid and 10 mM ammonium acetate | metabolomicsworkbench.org |
| Flow Rate | 0.1 - 0.4 mL/min | metabolomicsworkbench.org |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | metabolomicsworkbench.orgnih.gov |
| Ionization Mode | Positive or Negative | metabolomicsworkbench.orgnih.gov |
| Capillary Voltage | ~3.0 - 4.5 kV | metabolomicsworkbench.orgnih.gov |
| Desolvation Temperature | 250 - 400 °C | nih.gov |
GC-MS for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the comprehensive profiling of fatty acids in various matrices. mdpi.comnih.gov This method is particularly well-suited for separating and identifying a wide range of fatty acids, including saturated, unsaturated, and branched-chain fatty acids. mdpi.comnih.gov
A critical step in GC-MS analysis of fatty acids is their conversion into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govdkfz.de This derivatization process, often achieved through trans-esterification, reduces the polarity of the fatty acids, making them amenable to gas chromatographic separation. nih.govdkfz.de
The separation of FAMEs is typically performed on a capillary column, with a stationary phase chosen based on the desired separation characteristics. For example, wax columns are often used to separate FAMEs based on their degree of unsaturation. gcms.cz The oven temperature is programmed to ramp up over the course of the analysis to elute the FAMEs in order of their volatility and boiling points. gcms.cz
Following separation by GC, the FAMEs enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra contain characteristic fragmentation patterns that allow for the identification of the individual fatty acids. By comparing the retention times and mass spectra to those of known standards, a detailed fatty acid profile of the sample can be obtained. mdpi.comnih.gov
GC-MS has been widely applied to analyze the fatty acid composition of various samples, including plant oils and biological tissues. mdpi.comnih.gov For instance, a study on fifty cold-pressed plant oils in Thailand used GC-MS to quantify their fatty acid compositions, revealing significant variations in saturated, monounsaturated, and polyunsaturated fatty acids among the different oils. nih.gov Another study utilized GC-MS to identify 27 different fatty acids in various Ilex species. mdpi.com
The following table summarizes typical GC-MS conditions for fatty acid profiling as FAMEs:
| Parameter | Typical Conditions | Reference |
| Derivatization | Trans-esterification to Fatty Acid Methyl Esters (FAMEs) | nih.govdkfz.de |
| Gas Chromatography | ||
| Column | Capillary column (e.g., wax-based or polar) | gcms.cz |
| Carrier Gas | Helium or Hydrogen | |
| Injection Mode | Split or Splitless | |
| Oven Program | Temperature ramp (e.g., from 100°C to 250°C) | gcms.cz |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | gcms.cz |
| Detection | Total Ion Chromatogram (TIC) and Mass Spectra |
Quantification and Detection Methodologies
Accurate quantification and sensitive detection are crucial for understanding the role of this compound in various systems. Both LC-MS/MS and GC-MS offer robust methodologies for this purpose.
In LC-MS/MS , quantification is typically achieved using the stable isotope dilution method or by constructing a calibration curve with authentic standards. nih.gov For the stable isotope dilution method, a known amount of an isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the sample preparation process. The ratio of the analyte to the internal standard is then used for quantification, which corrects for any sample loss during preparation and for variations in instrument response. When using a calibration curve, a series of standards with known concentrations of the analyte are analyzed to create a linear relationship between concentration and instrument response. researchgate.net The concentration of the analyte in the unknown sample is then determined by interpolating its response on the calibration curve.
In GC-MS , quantification of fatty acids as FAMEs also relies on the use of internal standards and calibration curves. dkfz.de A non-naturally occurring fatty acid, such as heptadecanoic acid (C17:0), is often used as an internal standard for the quantification of other fatty acids. dkfz.de The area of the analyte peak in the chromatogram is normalized to the area of the internal standard peak, and this ratio is then used to determine the concentration from a calibration curve prepared with FAME standards.
The choice of detection and quantification methodology often depends on the specific research question, the complexity of the sample matrix, and the required sensitivity. High-resolution mass spectrometry can be employed for increased specificity and to aid in the identification of unknown fatty acids. metabolomicsworkbench.org
The following table outlines key aspects of quantification and detection methodologies for fatty acids:
| Methodology | Key Features |
| LC-MS/MS | |
| Quantification | Stable isotope dilution; Calibration curve with standards nih.govresearchgate.net |
| Detection | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity |
| Sensitivity | Often provides higher sensitivity than GC-MS for certain applications nih.gov |
| GC-MS | |
| Quantification | Internal standard method (e.g., using C17:0); Calibration curve with FAME standards dkfz.de |
| Detection | Total Ion Chromatogram (TIC) for profiling; Extracted Ion Chromatogram (EIC) for specific analytes |
| Identification | Based on retention time and mass spectral library matching mdpi.comnih.gov |
Structure Activity Relationship Sar Studies and Molecular Modeling
Correlating Structural Features with Biological Activities
The biological activity of 12-HHT is intrinsically linked to its specific chemical structure, including its C17 carbon chain, the stereochemistry of its hydroxyl group, and the configuration of its three double bonds. wikipedia.org Its primary identified function is as a natural agonist for the BLT2 receptor, where it binds with higher affinity than leukotriene B4 (LTB4), the receptor's namesake ligand. u-tokyo.ac.jpnih.gov This interaction triggers a cascade of cellular responses.
Key biological activities mediated by the 12-HHT/BLT2 axis include:
Chemotaxis: 12-HHT induces the migration of mast cells, suggesting a role in pro-inflammatory and allergic responses. u-tokyo.ac.jpnih.govnih.gov
Wound Healing: It promotes epidermal wound healing by accelerating the migration of keratinocytes. nii.ac.jpcaymanchem.com
Epithelial Barrier Function: The 12-HHT/BLT2 interaction is vital for maintaining the integrity of the epithelial barrier in the intestine and skin. nih.govnih.gov
Studies on the metabolism of 12-HHT have provided further insight into its SAR. 12-HHT is metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin (B15479496) reductase 1 (PTGR1). nii.ac.jpnih.gov This process yields metabolites, including 12-keto-heptadecatrienoic acid (12-KHT) and 10,11-dihydro-12-KHT. nih.govoup.com Surprisingly, these metabolites were found to retain agonistic activity on the BLT2 receptor comparable to that of 12-HHT itself. nih.govoup.com This indicates that the 12-hydroxy group can be oxidized to a ketone, and the C10-C11 double bond can be reduced, without losing the ability to activate the receptor.
| Compound | Key Structural Feature | Observed Biological Activity | Receptor Target |
|---|---|---|---|
| 12(S)-HHT | 12S-hydroxyl group, 5Z,8E,10E-triene | Induces mast cell chemotaxis, promotes keratinocyte migration, enhances intestinal barrier function. u-tokyo.ac.jpnii.ac.jp | BLT2 |
| 12-keto-HHT (12-KHT) | 12-keto group (metabolite of 12-HHT) | Agonistic activity on BLT2 comparable to 12-HHT. nih.govoup.com | BLT2 |
| 10,11-dihydro-12-KHT | 12-keto group, reduced C10-C11 bond (metabolite of 12-HHT) | Agonistic activity on BLT2 comparable to 12-HHT. nih.govoup.com | BLT2 |
In Silico Approaches for Mechanism Elucidation
To understand the interaction between 12-HHT and its receptor at an atomic level, researchers have employed in silico techniques like molecular docking and conformational homology modeling. nih.govresearchgate.netproquest.com These computational methods complement experimental data and provide a plausible model of how the ligand binds and activates the receptor.
NMR spectroscopy has been used to determine the three-dimensional structure of 12-HHT while it is bound to the human BLT2 receptor. nih.govresearchgate.net This experimentally-derived structure serves as a powerful constraint for computational docking simulations. The models reveal that 12-HHT adopts a specific, non-extended conformation within the orthosteric binding pocket of BLT2. researchgate.netresearchgate.net
Key findings from these in silico studies include the identification of specific amino acid residues in BLT2 that are crucial for binding 12-HHT. The ligand is effectively "double-locked" in the binding pocket by two hydrogen bonds:
The carboxylate head of 12-HHT forms a hydrogen bond with Arginine (R270). researchgate.net
The 12-hydroxyl group forms a hydrogen bond with Serine (S174). researchgate.net
These interactions anchor the ligand in the receptor, leading to the conformational changes required for signal transduction. Such models are invaluable for illuminating the basis of ligand selectivity and for guiding the design of new molecules to modulate receptor activity. nih.govresearchgate.net
| Methodology | System Studied | Key Findings |
|---|---|---|
| NMR Spectroscopy & Conformational Homology Modeling | 12-HHT bound to human BLT2 receptor | Determined the 3D structure of the agonist in its receptor-bound state. nih.govresearchgate.net |
| Molecular Docking Simulation | 12-HHT in the BLT2 orthosteric pocket | Identified key hydrogen bonds with residues R270 and S174 that anchor the ligand. researchgate.net |
Rational Design of Derivatives and Probes
The knowledge gained from SAR and in silico modeling provides a strong foundation for the rational design of novel derivatives and chemical probes. The goal of such design is often to create compounds with improved properties, such as enhanced potency, greater selectivity, better metabolic stability, or specific functionalities like fluorescent tags for imaging.
The synthesis of 12-HHT analogues has been a key strategy for probing the structural requirements for BLT2 receptor activity. nih.govresearchgate.net By systematically altering parts of the 12-HHT molecule, researchers can assess the contribution of each functional group to the binding affinity and efficacy. For example, the synthesis and testing of isomers have been reported, including:
The (12R)-isomer : an epimer of the natural compound. researchgate.net
The (8Z)-isomer : altering the geometry of a double bond. researchgate.net
The 12-keto isomer : replacing the hydroxyl group with a ketone. researchgate.net
Comparing the activity of these synthetic analogues allows for a detailed mapping of the pharmacophore. The discovery that the 12-keto derivative retains significant biological activity suggests that the hydrogen bond-accepting capability at this position is more critical than the hydrogen bond-donating ability of the hydroxyl group. nih.govnih.gov This insight can be exploited in the design of new agonists or antagonists. For instance, derivatives could be designed to be resistant to metabolism by 15-PGDH, potentially leading to a longer duration of action. These studies underscore how synthetic chemistry, guided by biological and computational data, can lead to the development of new chemical tools to explore and modulate the 12-HHT/BLT2 signaling pathway. nih.govresearchgate.net
Future Research Directions and Unexplored Potential
Elucidation of Undefined Biological Roles for Odd-Chain Length Heptadecanoids
The biological significance of most odd-chain fatty acids (OCFAs) remains largely uncharacterized compared to their even-chain counterparts. mdpi.com While OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are recognized as biomarkers for dairy fat intake and have been inversely associated with the risk of type 2 diabetes and cardiovascular disease, the functions of their unsaturated derivatives are less clear. nih.govresearchgate.net
A notable exception is 12-hydroxyheptadecatrienoic acid (12-HHT), a C17 metabolite of arachidonic acid. nih.gov Research has identified 12-HHT as an endogenous agonist for the BLT2 receptor, implicating it in processes like mast cell migration and epithelial barrier function. nih.gov This finding underscores the potential for other heptadecanoids, such as Heptadeca-2,4,6-trienoic acid, to possess specific signaling roles. Future research should focus on screening this compound against a panel of receptors and cellular targets to uncover novel biological activities. Investigating its influence on inflammatory pathways, lipid-sensing nuclear receptors (e.g., PPARs), and cell membrane dynamics is a critical next step. physiology.orgphysiology.org
Table 1: Known Biological Associations of Related Heptadecanoids
| Compound | Known Association/Role | Key Research Findings |
|---|---|---|
| Heptadecanoic acid (C17:0) | Biomarker of dairy intake; potential metabolic regulator. | Inversely associated with risk for type 2 diabetes and cardiovascular disease. nih.gov Can be metabolized to propionyl-CoA, which can replenish the citric acid cycle. nih.govnih.gov |
| 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) | Endogenous signaling molecule. | Identified as a natural ligand for the BLT2 receptor, mediating allergic inflammation and maintaining epithelial barrier integrity. nih.gov |
Exploration of Novel Biosynthetic and Metabolic Routes
The synthesis of polyunsaturated fatty acids (PUFAs) in organisms typically occurs through two main routes: the desaturase/elongase pathway and the PUFA synthase pathway. frontiersin.org The former involves a series of separate enzymes that introduce double bonds and extend the carbon chain, while the latter uses a large, multifunctional enzyme complex. frontiersin.orgnih.gov It is currently unknown how this compound is produced in nature. Research is needed to determine if it is a product of these canonical pathways acting on an odd-chain precursor, or if a novel, dedicated biosynthetic pathway exists.
Metabolically, the breakdown of fatty acids with an odd number of carbons yields propionyl-CoA in the final step of β-oxidation, in contrast to the acetyl-CoA produced from even-chain fatty acids. wikipedia.orgwikipedia.org This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis. nih.gov A key research priority is to confirm whether this compound is catabolized via this pathway and to explore the physiological consequences of its contribution to the anaplerotic pool. Furthermore, investigating its potential to be incorporated into more complex lipids, such as phospholipids (B1166683) and triglycerides, will provide insight into its storage, transport, and structural functions within cells. creative-proteomics.com
Development of Advanced Synthetic Strategies for Complex Isomers
The precise geometry of the double bonds in a polyene chain is critical to its biological function. This compound has multiple potential geometric isomers (E/Z configurations at positions 2, 4, and 6), each of which could have distinct properties. The total synthesis of specific isomers presents a significant chemical challenge.
Future research in this area should leverage modern synthetic organic chemistry to develop robust and stereocontrolled routes to each isomer. routledge.com Advanced strategies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Stille reactions) are powerful tools for constructing polyene systems with high fidelity. nih.govyoutube.com An iterative cross-coupling approach, using bifunctional building blocks, could provide a modular and efficient platform for assembling the various isomers of this compound and its derivatives. nih.gov The successful synthesis of these compounds is a prerequisite for rigorously evaluating their individual biological activities and for providing the standards necessary for their detection and quantification in biological samples. researchgate.net
Application of Integrated Omics Technologies (e.g., Proteomics, Transcriptomics)
To fully understand the impact of this compound on cellular physiology, an integrated multi-omics approach is indispensable. nih.gov These technologies can provide a global view of the molecular changes induced by this fatty acid.
Transcriptomics: RNA sequencing can reveal how this compound alters gene expression. nih.gov This could identify signaling pathways modulated by the compound, such as those governed by fatty acid-activated transcription factors like peroxisome proliferator-activated receptors (PPARs). physiology.orgphysiology.org
Proteomics: By analyzing changes in the proteome, researchers can identify proteins whose expression or post-translational modification is affected by the fatty acid. nih.gov This is crucial for discovering the enzymes involved in its metabolism and the proteins that mediate its downstream effects. nih.gov Binding-based proteomic profiling could also be used to find its direct protein targets. researchgate.net
Integrating data from these platforms will be essential to build a comprehensive model of the compound's mechanism of action, from gene regulation to metabolic output. researchgate.net
Table 2: Application of Omics Technologies in Fatty Acid Research
| Omics Technology | Application | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | Measures changes in gene expression (mRNA levels). | Identify genes and pathways (e.g., inflammation, metabolism) regulated by the fatty acid. physiology.orgnih.gov |
| Proteomics | Analyzes global changes in protein abundance and modifications. | Discover enzymes in its metabolic pathway and protein targets that mediate its function. nih.govnih.gov |
| Metabolomics | Profiles the complete set of small-molecule metabolites. | Trace its metabolic breakdown products and its impact on cellular metabolic networks. nih.govcreative-proteomics.com |
Investigation of Ecological and Environmental Significance
The role of fatty acids in the environment extends beyond cellular metabolism. They can act as signaling molecules between organisms and serve as biomarkers in ecological studies. nih.gov The environmental fate and ecological significance of this compound are completely unknown.
Future research should address its persistence, bioaccumulation, and potential for biotransformation in various ecosystems. Key physicochemical properties, such as its solubility, vapor pressure, and octanol/water partition coefficient, must be determined to model its environmental transport. cdc.gov It is also important to investigate its production and distribution among microorganisms, algae, and plants, which could reveal specific ecological niches. Some lipid-like molecules have been identified as "environmental obesogens" that can disrupt metabolic processes in wildlife. acs.org Studies are warranted to determine if this compound or its metabolites have any such endocrine-disrupting activities or other unforeseen impacts on aquatic and terrestrial organisms.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing Heptadeca-2,4,6-trienoic acid, and how should data consistency be ensured?
- Methodological Answer : Use IR spectroscopy to confirm functional groups (e.g., conjugated double bonds) and 1H/13C-NMR to resolve carbon-hydrogen frameworks. For ambiguous signals, DEPT-135 can distinguish CH3, CH2, and CH groups. Cross-validate data across techniques to address discrepancies, such as mismatched IR and NMR signals, which may arise from impurities or stereoisomerism .
Q. What synthetic routes are recommended for producing this compound in research settings?
- Methodological Answer : Catalytic methods like Ti- or Zr-catalyzed cyclization (e.g., cycloalumination of 1,2-dienes) enable stereoselective synthesis of conjugated trienoic acids. Optimize reaction parameters (e.g., solvent polarity, catalyst loading) to enhance yield and regioselectivity .
Q. How can researchers evaluate the biological activity of this compound in preliminary studies?
- Methodological Answer : Use in vitro cell viability assays (e.g., MTT assay) and enzyme inhibition studies (e.g., cyclooxygenase or lipoxygenase assays) to assess anti-inflammatory or antitumor potential. Validate results with dose-response curves and statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Combine 2D-NMR techniques (e.g., COSY, HSQC) to map connectivity and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. For unresolved stereochemistry, employ X-ray crystallography or computational modeling (DFT) .
Q. What strategies optimize the Wittig reaction for synthesizing conjugated trienoic acids like this compound?
- Methodological Answer : Fine-tune reagent stoichiometry (e.g., ylide-to-carbonyl ratio) and solvent systems (e.g., THF or DMF) to stabilize reactive intermediates. Monitor progress via TLC and purify intermediates using flash chromatography. Post-reaction, isolate the product via recrystallization to remove stereoisomeric byproducts .
Q. How can large-scale purification of this compound be achieved while maintaining purity?
- Methodological Answer : Combine reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) for high-resolution separation. Follow with crystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate pure crystalline forms .
Q. What computational tools are effective for predicting the bioactivity of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., PPARγ or COX-2). Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
Data Analysis and Validation
Q. How should researchers statistically analyze bioactivity data from trienoic acid studies?
- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions or small sample sizes. For dose-dependent effects, use regression analysis (e.g., IC50 calculations) and report confidence intervals .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
